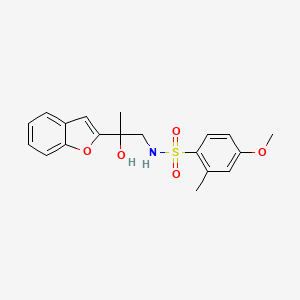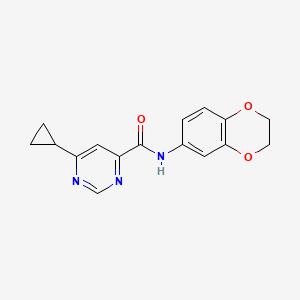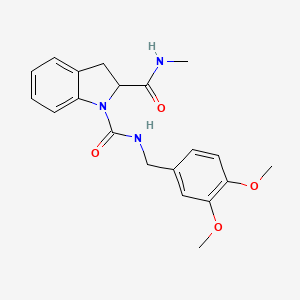![molecular formula C16H21N5O2 B2451001 3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915926-31-7](/img/structure/B2451001.png)
3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is known to have a unique chemical structure and has been found to exhibit various biochemical and physiological effects.
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
A series of imidazo[2,1-f]purine-2,4-dione derivatives, structurally related to 3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, have shown potential in pharmacological applications. Notably, these compounds have demonstrated significant affinity for serotonin (5-HT1A) receptors and moderate affinity for phosphodiesterases (PDE4B and PDE10A). One of the derivatives, 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, exhibited potential antidepressant properties in preliminary pharmacological studies. The molecular modeling of these compounds suggests their significance as lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).
Biological Evaluation of Purine Derivatives
In another study, the structure-activity relationships and molecular studies of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were explored. These compounds showed a spectrum of receptor activities, with some potent ligands identified for 5-HT1A, 5-HT7, and mixed 5-HT1A/5-HT7 receptors, along with additional affinity for dopamine D2 receptors. This research indicates that substitutions at specific positions of the imidazo[2,1-f]purine-2,4-dione system can be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. The pharmacological evaluation of selected derivatives suggested their potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).
Adenosine Receptor Antagonism
1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones have been synthesized and evaluated for their potential as A(3) adenosine receptor antagonists. Among the synthesized compounds, 1-benzyl-7-methyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-dione demonstrated potent antagonistic activity with a Ki value of 0.8 nM in binding assays, indicating its potential as a selective A(3) adenosine receptor antagonist (Baraldi et al., 2005).
Comprehensive Evaluation of Pharmacological Properties
The intrinsic activity of imidazopurine-2,4-dione derivatives at different signaling pathways coupled to the serotonin 5-HT1A receptor was studied. Two compounds, AZ-853 and AZ-861, exhibited varied functional, pharmacological, and pharmacokinetic properties, along with differences in side effect profiles. These findings highlight the importance of understanding the pharmacological profiles of such derivatives for further research and potential therapeutic applications (Partyka et al., 2020).
properties
IUPAC Name |
6-butan-2-yl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-6-8-19-14(22)12-13(18(5)16(19)23)17-15-20(12)9-11(4)21(15)10(3)7-2/h6,9-10H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGIAIHEYYIVCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-allyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)



![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)

![N-[4-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide](/img/structure/B2450931.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2450932.png)


![(2-((difluoromethyl)thio)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2450935.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,2-diphenylacetamide](/img/structure/B2450938.png)
